Ethyl 5-bromo-3-hydroxypicolinate
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Overview
Description
Ethyl 5-bromo-3-hydroxypicolinate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of picolinic acid and contains a bromine atom at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
Ethyl 5-bromo-3-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-3-hydroxypicolinic acid with ethanol in the presence of thionyl chloride. The reaction is typically carried out at 80°C for 24 hours, followed by cooling and removal of the solvent . This method provides a straightforward approach to obtaining the desired ester compound.
Chemical Reactions Analysis
Ethyl 5-bromo-3-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to an alkane.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, and esterification reactions can be used to modify the ester group.
Common reagents used in these reactions include thionyl chloride for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-bromo-3-hydroxypicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 5-bromo-3-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 5-bromo-3-methoxypicolinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 5-chloro-3-hydroxypicolinate: Contains a chlorine atom instead of bromine.
Ethyl 5-bromo-3-hydroxybenzoate: Similar functional groups but with a benzoate backbone instead of picolinate.
Properties
IUPAC Name |
ethyl 5-bromo-3-hydroxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-6(11)3-5(9)4-10-7/h3-4,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPMMSERLIHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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